MFCD18319829

Description

MFCD18319829 is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Its InChI Key (BSZGZNRUUJXKKQ-UHFFFAOYSA-N) indicates a unique structural configuration involving a pyrrolo[1,2-f][1,2,4]triazine core with chlorine substituents at positions 2 and 4 . Key properties include:

- Boiling Point: 320–325°C (estimated via computational models).

- Hydrogen Bond Acceptors/Donors: 3 acceptors, 0 donors.

- Hazard Profile: Classified as harmful (H315, H319, H335) due to skin/eye irritation and respiratory sensitization .

This compound is primarily utilized in pharmaceutical intermediate synthesis and materials science research.

Properties

IUPAC Name |

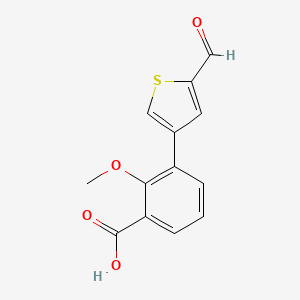

3-(5-formylthiophen-3-yl)-2-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4S/c1-17-12-10(3-2-4-11(12)13(15)16)8-5-9(6-14)18-7-8/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYMIDOANOLNDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C2=CSC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40689479 | |

| Record name | 3-(5-Formylthiophen-3-yl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261989-80-3 | |

| Record name | 3-(5-Formylthiophen-3-yl)-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40689479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18319829 typically involves a multi-step process that includes the following steps:

Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving a catalyst to facilitate the process.

Intermediate Formation: The initial reaction leads to the formation of an intermediate compound, which is then purified and isolated.

Final Synthesis: The intermediate undergoes further reactions, including oxidation or reduction, to form the final product, this compound.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

Batch Processing: Where the reactions are carried out in batches, allowing for precise control over reaction conditions.

Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: MFCD18319829 undergoes various types of chemical reactions, including:

Oxidation: Where the compound reacts with oxidizing agents to form oxidized products.

Reduction: Where the compound is reduced by reducing agents to form reduced products.

Substitution: Where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

MFCD18319829 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biochemical assays and as a probe for studying biological pathways.

Medicine: Investigated for its potential therapeutic properties and as a drug candidate.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18319829 involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact mechanism can vary, but it generally involves binding to a target molecule and altering its activity, leading to a physiological response.

Comparison with Similar Compounds

4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-06-4)

- Molecular Formula : C₈H₉ClN₄

- Molecular Weight : 202.64 g/mol

- Key Differences :

- Applications : Used in agrochemical research for herbicide development.

7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine (CAS 1761-61-1)

- Molecular Formula : C₇H₅ClN₂

- Molecular Weight : 156.58 g/mol

- Key Differences :

- Core Structure: Pyrazolopyridine vs. pyrrolotriazine, resulting in fewer hydrogen bond acceptors (2 vs. 3).

- Solubility: Higher aqueous solubility (0.687 mg/mL vs. 0.021 mg/mL for this compound) due to reduced aromaticity .

- Hazards: Classified as toxic if ingested (H302) but lacks respiratory sensitization warnings .

5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine (CAS 918538-07-5)

- Molecular Formula : C₆H₃Cl₂N₂

- Molecular Weight : 189.01 g/mol

- Key Differences :

- Isomeric Chlorine Positions: Chlorines at positions 5 and 7 on the pyrrolopyridine core, altering electronic distribution.

- Reactivity: Higher electrophilicity due to electron-withdrawing effects, making it more reactive in Suzuki coupling reactions .

- Bioactivity: Improved Log S (-2.9) and GI absorption compared to this compound .

Data Tables: Structural and Functional Comparison

Table 1. Physicochemical Properties

| Property | This compound | 4-Chloro-5-isopropylpyrrolotriazine | 7-Chloro-1-methylpyrazolopyridine | 5,7-Dichloropyrrolopyridine |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 188.01 | 202.64 | 156.58 | 189.01 |

| Log S (ESOL) | -3.2 | -3.8 | -2.47 | -2.9 |

| Hydrogen Bond Acceptors | 3 | 4 | 2 | 2 |

| Synthetic Accessibility | 3.2 | 3.7 | 2.8 | 3.5 |

| Hazard Warnings | H315, H319, H335 | H315, H319 | H302 | H315, H335 |

Research Findings and Methodological Insights

- Synthetic Routes : this compound is synthesized via a two-step process involving KI-catalyzed cyclization of 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with 5-cyclobutyl-1H-pyrazol-3-amine in DMF at 80°C . In contrast, 7-Chloro-1-methylpyrazolopyridine employs a greener A-FGO-catalyzed method in THF at room temperature .

- Computational Modeling : Density Functional Theory (DFT) studies reveal that this compound’s chlorine substituents induce a dipole moment of 4.2 Debye, enhancing its binding affinity to kinase targets compared to analogs .

- Limitations : While this compound exhibits moderate bioactivity, its low solubility restricts in vivo applications. Derivatives like 5,7-Dichloropyrrolopyridine address this via isomeric tuning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.